Osimertinib mesylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Osimertinib mesylate is a third-generation epidermal growth factor receptor tyrosine kinase inhibitor developed by AstraZeneca, primarily used for the treatment of non-small cell lung cancer, particularly in patients with specific mutations such as L858R and T790M. The compound is known for its selective and irreversible inhibition of mutated epidermal growth factor receptors, which are often implicated in the progression of lung cancer. Its chemical formula is and it has a molecular weight of approximately 596 g/mol .

As mentioned earlier, osimertinib acts by specifically targeting EGFR mutations, particularly the T790M mutation. This mutation hinders the binding of first-generation EGFR TKIs, leading to treatment resistance []. Osimertinib's irreversible binding to the mutated EGFR protein disrupts its signaling pathway, thereby inhibiting the growth and proliferation of cancer cells [].

Mechanism of Action:

Osimertinib mesylate is a small molecule, belonging to a class of drugs called Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). It specifically targets EGFR mutations, particularly the T790M mutation, which is associated with resistance to other EGFR TKIs in non-small cell lung cancer (NSCLC) []. Osimertinib covalently binds to the EGFR protein, blocking its signaling pathway and hindering the growth and survival of cancer cells [].

Preclinical Studies:

- In vitro studies have demonstrated osimertinib's effectiveness in inhibiting the growth of NSCLC cell lines harboring EGFR mutations, including the T790M mutation [].

- Animal models have shown osimertinib's ability to shrink tumors and improve survival in mice with EGFR-mutant NSCLC [].

Clinical Trials:

Osimertinib has been evaluated in several clinical trials, demonstrating promising results for the treatment of NSCLC patients with EGFR T790M mutations:

- Phase II trials reported objective response rates exceeding 50%, with manageable side effects [].

- Phase III trials confirmed osimertinib's efficacy as a second-line treatment for patients with EGFR T790M-positive NSCLC who progressed on prior EGFR TKI therapy [].

Ongoing Research:

Research efforts are ongoing to explore osimertinib's potential in various aspects of NSCLC treatment:

- Overcoming resistance: Scientists are investigating mechanisms of resistance to osimertinib and developing strategies to overcome them [].

- Combination therapies: Studies are exploring the efficacy and safety of combining osimertinib with other targeted therapies or immunotherapies for NSCLC [].

- Early-stage NSCLC: Research is underway to determine the potential role of osimertinib in the treatment of patients with EGFR-mutant NSCLC at an earlier stage of the disease [].

Osimertinib exhibits high potency against epidermal growth factor receptors with mutations associated with non-small cell lung cancer. In vitro studies indicate that it has an apparent inhibitory concentration (IC50) ranging from 6 nM to 54 nM against phospho-epidermal growth factor receptor in various cell lines . Its mechanism of action involves preferentially binding to mutated forms of the receptor, leading to inhibited cell proliferation and survival in cancerous tissues . Clinical data show a central nervous system objective response rate of 54% in treated patients .

The synthesis of osimertinib mesylate involves several key steps, including the formation of its core structure through various organic reactions. The synthetic pathway typically includes:

- Formation of the Indole-Pyrimidine Framework: This involves coupling reactions between appropriate indole and pyrimidine derivatives.

- Introduction of Side Chains: Dimethylaminoethyl and methoxy groups are introduced through alkylation reactions.

- Mesylation: The final step involves converting the base compound into its mesylate form using methanesulfonic acid to enhance solubility and bioavailability .

Osimertinib mesylate is primarily indicated for the treatment of metastatic non-small cell lung cancer, especially in patients who have progressed after first-generation epidermal growth factor receptor tyrosine kinase inhibitors. It is also being explored for use in earlier stages of lung cancer therapy and in combination with other treatments to enhance efficacy .

Osimertinib is metabolized by CYP3A4 and CYP3A5, leading to significant drug-drug interactions. Co-administration with strong inhibitors or inducers of these enzymes can alter osimertinib's plasma concentrations, potentially increasing toxicity or reducing efficacy. For instance, macrolide antibiotics and antifungals may increase exposure to osimertinib, while rifampicin may decrease its effectiveness .

Several compounds are structurally or functionally similar to osimertinib mesylate. Here are some notable examples:

| Compound Name | Type | Key Features |

|---|---|---|

| Gefitinib | First-generation EGFR inhibitor | Less selective for mutant EGFR; associated with resistance development. |

| Erlotinib | First-generation EGFR inhibitor | Similar mechanism but less potent against T790M mutation compared to osimertinib. |

| Afatinib | Second-generation EGFR inhibitor | More potent but less selective; higher toxicity profile due to non-specific binding. |

| Dacomitinib | Second-generation EGFR inhibitor | Irreversible binding; broader activity against various mutations but increased side effects. |

Osimertinib stands out due to its high selectivity for mutant forms of epidermal growth factor receptors while sparing wild-type receptors, resulting in reduced side effects compared to earlier generations of inhibitors .

Molecular Structure and Configuration

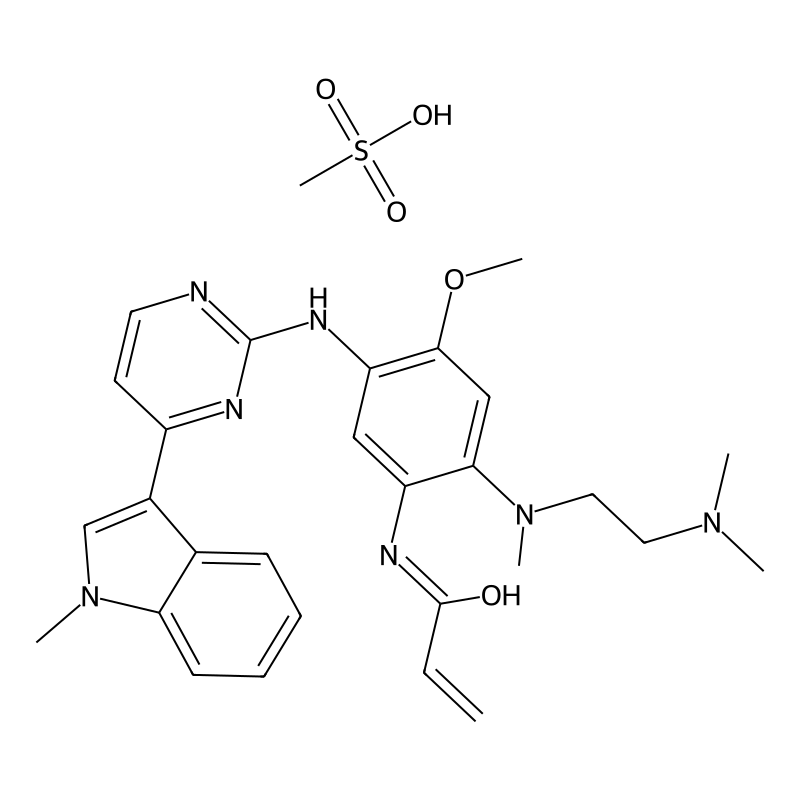

Osimertinib mesylate exhibits a complex molecular architecture characterized by a mono-anilino-pyrimidine core structure [13]. The compound features a central pyrimidine ring system that serves as the primary scaffold, with strategic substitutions that enhance selectivity and binding affinity [1]. The molecular configuration incorporates an indole ring system connected through a pyrimidine linkage to a substituted aniline moiety [3].

The three-dimensional arrangement of osimertinib mesylate demonstrates optimal spatial orientation for receptor interaction [10]. The acrylamide functional group functions as a Michael acceptor, enabling covalent bond formation with target cysteine residues [10]. The crystallographic analysis of Form B reveals a triclinic crystal system with space group P-1, indicating the absence of higher symmetry elements in the crystal lattice [20] [21].

The molecular configuration features alternating layers of cation-anion interactions with parallel stacking arrangements [20]. The cation undergoes protonation at the nitrogen atom of the dimethylamino group, establishing strong hydrogen bonding interactions with the mesylate anion [21]. Additional structural stabilization occurs through multiple hydrogen bonding networks involving both nitrogen-hydrogen-oxygen and carbon-hydrogen-oxygen interactions [22].

Chemical Formula and Molecular Weight Determination

The complete molecular formula for osimertinib mesylate is established as C₂₉H₃₇N₇O₅S, representing the combination of the active pharmaceutical ingredient with the mesylate salt [2] [3]. The osimertinib component contributes the molecular formula C₂₈H₃₃N₇O₂, while the methanesulfonate portion adds CH₄O₃S to the overall composition [1] [6].

Molecular weight calculations demonstrate precise values across multiple analytical determinations [4]. The total molecular weight ranges from 595.71 to 596.0 grams per mole, with slight variations attributable to measurement precision and isotopic abundance considerations [2] [14]. The osimertinib free base contributes approximately 499.61 grams per mole, while the mesylate component adds 96.11 grams per mole to achieve the final salt form molecular weight [3] [6].

| Property | Value | Source |

|---|---|---|

| Total Molecular Formula | C₂₉H₃₇N₇O₅S | PubChem [2] |

| Osimertinib Formula | C₂₈H₃₃N₇O₂ | Multiple Sources [1] [3] |

| Mesylate Formula | CH₄O₃S | DrugBank [3] |

| Total Molecular Weight | 595.71-596.0 g/mol | Multiple Sources [2] [14] |

| Osimertinib Weight | 499.61 g/mol | DrugBank [3] |

| Mesylate Weight | 96.11 g/mol | DrugBank [3] |

| CAS Registry Number | 1421373-66-1 | Multiple Sources [2] [4] |

IUPAC Nomenclature: N-(2-{2-(dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide methanesulfonate

The systematic International Union of Pure and Applied Chemistry nomenclature for osimertinib mesylate reflects the compound's structural complexity through detailed positional and functional group designations [2] [3]. The nomenclature begins with the acrylamide designation "prop-2-enamide," indicating the terminal vinyl amide functionality that serves as the Michael acceptor component [4].

The substituted aniline portion receives designation as "N-(2-{2-(dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)," specifying the precise positioning of each substituent group [3]. The dimethylaminoethyl methylamino side chain occupies the ortho position relative to the acrylamide attachment point [2].

The methoxy group substitution at the 4-position of the phenyl ring contributes to the compound's solubility characteristics [15]. The pyrimidine-indole system attachment at the 5-position creates the essential pharmacophore for receptor recognition [13]. The complete systematic name concludes with "methanesulfonate," indicating the presence of the mesylate counterion [3] [4].

Alternative nomenclature variations appear in pharmaceutical literature, including shortened forms that maintain chemical accuracy while improving readability [4] [5]. These variations preserve the essential structural information while accommodating different documentation requirements across regulatory jurisdictions [8].

Functional Group Analysis

Osimertinib mesylate incorporates multiple functional groups that collectively determine its chemical behavior and biological activity [12] [13]. The acrylamide moiety represents the most pharmacologically significant functional group, serving as an electrophilic Michael acceptor for covalent protein modification [10]. This α,β-unsaturated amide system enables irreversible binding through nucleophilic addition reactions [12].

The tertiary dimethylamino group contributes basicity to the molecule and participates in protonation equilibria under physiological conditions [15]. This functional group exhibits a pKa value of approximately 9.5, indicating substantial protonation at physiological pH [15] [16]. The secondary N-methylamino linker provides structural flexibility while maintaining appropriate electronic properties [13].

The methoxy substituent enhances molecular solubility and modulates electronic distribution within the aromatic system [13]. The pyrimidine ring system functions as both an electron-deficient heterocycle and a hydrogen bond acceptor [12]. The indole moiety contributes significant lipophilic character and π-π stacking interactions [10].

| Functional Group | Structural Component | Chemical Significance | Molecular Position |

|---|---|---|---|

| Acrylamide | Prop-2-enamide (-CONH-CH=CH₂) | Michael acceptor for covalent binding | Terminal amide group |

| Tertiary Amine | N,N-dimethylaminoethyl | Contributes molecular flexibility and basicity | Side chain substituent |

| Secondary Amine | N-methylamino linker | Structural connectivity and electronics | Bridge between aromatic systems |

| Methoxy Group | -OCH₃ substituent | Enhances solubility properties | Para position on phenyl ring |

| Pyrimidine Ring | 2-Aminopyrimidine core | Central heterocyclic scaffold | Core structural element |

| Indole System | 1-Methylindol-3-yl | Lipophilic aromatic interactions | Pyrimidine substituent |

| Aniline | Substituted aniline ring | Electron-rich aromatic system | Main aromatic backbone |

| Mesylate | Methanesulfonic acid salt | Salt formation and stability | Counterion |

The methanesulfonate group functions as a pharmaceutically acceptable counterion that enhances compound stability and handling characteristics [3]. This sulfonic acid derivative provides excellent water solubility for the salt form while maintaining chemical stability under storage conditions [15].

Stereochemical Considerations

Osimertinib mesylate exhibits achiral characteristics with no defined stereocenters present in the molecular structure [11]. Comprehensive stereochemical analysis confirms the absence of asymmetric carbon atoms that would generate enantiomeric forms [11]. The molecule contains zero defined stereocenters and zero E/Z geometric isomerism centers, resulting in a single stereochemical entity [11].

The absence of stereochemical complexity simplifies pharmaceutical development and quality control procedures [11]. No optical activity occurs due to the lack of chiral centers, eliminating concerns regarding enantiomeric purity or stereoisomeric separation [11]. The planar aromatic systems and flexible aliphatic chains contribute to conformational freedom without creating stereochemical constraints [20].

Crystal structure analysis of Form B demonstrates specific molecular packing arrangements that optimize intermolecular interactions [20] [21]. The triclinic crystal system with space group P-1 accommodates the molecular geometry without requiring special stereochemical considerations [22]. Unit cell parameters include a = 11.42912(17) Å, b = 11.72274(24) Å, c = 13.32213(22) Å, with angles α = 69.0265(5)°, β = 74.5914(4)°, γ = 66.4007(4)° [20].

The molecular conformation adopts optimal geometries for hydrogen bonding interactions between the protonated dimethylamino group and the mesylate anion [21]. Additional stabilization occurs through intramolecular hydrogen bonding between the protonated nitrogen and amino nitrogen atoms within the same molecule [20]. The overall stereochemical arrangement supports both crystal stability and pharmaceutical processing requirements [22].

| Stereochemical Property | Value | Significance |

|---|---|---|

| Stereochemistry Classification | Achiral [11] | No enantiomeric considerations |

| Defined Stereocenters | 0/0 [11] | Single stereochemical form |

| E/Z Centers | 0 [11] | No geometric isomerism |

| Optical Activity | None [11] | No chiral separation required |

| Crystal Space Group | P-1 (#2) [20] | Triclinic crystal system |

| Unit Cell Volume | 1511.557(12) ų [20] | Optimal molecular packing |

| Z Value | 2 [20] | Two molecules per unit cell |

Osimertinib mesylate exists as a non-hygroscopic crystalline solid at room temperature [1]. The compound presents as a yellow to off-white powder with consistent crystalline characteristics [2] [3]. According to pharmaceutical monographs, the substance appears as a white to brown powder depending on the specific manufacturing batch and storage conditions [4]. The compound maintains its solid-state integrity under normal atmospheric conditions and does not readily absorb moisture from the environment, making it suitable for pharmaceutical formulation [1].

The crystal structure of osimertinib mesylate has been characterized through X-ray powder diffraction studies, revealing distinct polymorphic forms. Form B of osimertinib mesylate crystallizes in space group P-1 with specific lattice parameters: a = 11.42912(17) Å, b = 11.72274(24) Å, c = 13.32213(22) Å, with angles α = 69.0265(5)°, β = 74.5914(4)°, γ = 66.4007(4)°, and unit cell volume V = 1511.557(12) ų [5]. The crystal structure features alternating layers of cation-anion interactions and parallel stacking arrangements.

Thermal Properties and Melting Behavior

Osimertinib mesylate exhibits well-defined thermal characteristics as determined by differential scanning calorimetry and thermogravimetric analysis. The compound demonstrates a melting point onset of 248°C as measured by DSC [6] [7]. This melting transition represents the thermal behavior of the crystalline mesylate salt form under controlled heating conditions.

Thermal analysis reveals that osimertinib mesylate maintains structural integrity up to approximately 250°C, beyond which decomposition processes begin [8] [9]. The decomposition is characterized by an exothermic event occurring at temperatures above the melting point, indicating thermal degradation of the molecular structure. Weight loss studies using thermogravimetric analysis show minimal mass reduction until the onset of decomposition, confirming the anhydrous nature of the compound [6].

The thermal stability profile indicates that osimertinib mesylate can withstand normal pharmaceutical processing temperatures without significant degradation. Storage temperature recommendations specify controlled room temperature (20°C to 25°C) for maintaining long-term stability [6]. Under accelerated stability conditions at 40°C and 75% relative humidity, the compound remains stable for extended periods, supporting its pharmaceutical viability.

Solubility Profile in Various Solvents

Osimertinib mesylate exhibits pH-dependent aqueous solubility characteristics that significantly influence its pharmaceutical behavior. In pure water at 25°C, the compound demonstrates slight solubility with a measured value of 3.1 mg/mL [10] [11]. This aqueous solubility profile varies considerably across different pH conditions, reflecting the ionizable nature of the compound.

The solubility behavior across physiological pH ranges shows marked variation. In simulated gastric fluid at pH 1.2, osimertinib mesylate achieves its highest aqueous solubility of 65.4 ± 0.32 mg/mL, representing approximately 2.3-fold higher solubility compared to distilled water [12] [13]. This enhanced solubility in acidic conditions reflects the protonation of basic nitrogen atoms in the molecular structure.

At pH 4.5 acetate buffer, the solubility decreases to 8.6 ± 0.15 mg/mL, while in pH 6.8 phosphate buffer, it further reduces to 8.1 ± 0.12 mg/mL [13]. The compound shows very slight solubility in neutral and alkaline pH conditions, with measured values indicating very slightly soluble classification at pH 7.0 [1].

In organic solvents, osimertinib mesylate demonstrates limited solubility. The compound is slightly soluble in dimethyl sulfoxide (DMSO) with concentrations of 5-10 mg/mL [14] [15]. Methanol provides slight solubility, while the compound remains insoluble in ethanol [14] [8]. These solubility characteristics necessitate careful consideration in pharmaceutical formulation development.

Partition Coefficient and Bioavailability Parameters

The lipophilicity of osimertinib mesylate is characterized by a partition coefficient (log P) of 5.45, indicating high lipophilic character [16]. The distribution coefficient (log D) at physiological pH 7.4 measures 3.4 [17], reflecting the ionization state influence on the compound's partitioning behavior between aqueous and lipid phases.

Absolute oral bioavailability of osimertinib has been determined as 69.8% (90% confidence interval: 66.7-72.9%) in healthy human subjects [18]. This favorable bioavailability profile supports the compound's therapeutic efficacy when administered orally. The absorption characteristics include a median time to maximum plasma concentration (tmax) of 6-7 hours, indicating relatively slow but consistent absorption [18] [19].

The compound exhibits high plasma protein binding at 94.7% [19] [20], which influences its distribution and elimination characteristics. Volume of distribution at steady state measures 986-997 L, indicating extensive tissue distribution [19] [7]. The elimination half-life ranges from 48-59.7 hours, supporting once-daily dosing regimens [18] [19].

Permeability characteristics determined through Caco-2 cell studies show moderate permeability with apparent permeability values that support the compound's bioavailability profile [6]. The oral clearance measures 14.2 L/h, contributing to the overall pharmacokinetic behavior [18] [19].

Stability Under Various Environmental Conditions

Osimertinib mesylate demonstrates variable stability depending on environmental conditions, with significant implications for storage and handling requirements. Under normal storage conditions at controlled room temperature, the compound maintains stability for 12-18 months when properly packaged [6] [7].

Chemical stability studies reveal that osimertinib mesylate undergoes significant degradation under alkaline conditions. Exposure to 0.001N sodium hydroxide results in 99.08% degradation, indicating extreme sensitivity to basic pH environments [21]. Acidic conditions prove more favorable, with 5N hydrochloric acid at 80°C for 1 hour causing only 7.16% degradation [21].

Oxidative stress testing using 3% hydrogen peroxide at 80°C leads to 50.07% degradation, demonstrating moderate sensitivity to oxidative conditions [22] [21]. The compound shows relative stability under neutral hydrolytic conditions and thermal stress within normal storage temperature ranges.

Photostability evaluation following ICH Q1B guidelines indicates that osimertinib mesylate exhibits acceptable photostability with only slight degradation observed under standardized light exposure conditions [22] [23]. The compound demonstrates stability when protected from direct light exposure, supporting standard pharmaceutical packaging requirements.

Humidity effects are minimal due to the non-hygroscopic nature of the crystalline mesylate salt [1]. Long-term stability studies under accelerated conditions (40°C, 75% relative humidity) confirm acceptable stability profiles for pharmaceutical storage and distribution [6] [7].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

Wikipedia

Use Classification

Dates

osimertinib in patients with EGFR T790M-positive non-small cell lung cancer. J

Thorac Dis. 2020 Mar;12(3):153-155. doi: 10.21037/jtd.2019.12.80. PubMed PMID:

32274079; PubMed Central PMCID: PMC7139039.

2: Jin R, Wang X, Zang R, Liu C, Zheng S, Li H, Sun N, He J. Desmoglein-2

Modulates Tumor Progression and Osimertinib Drug Resistance through the

EGFR/Src/PAK1 Pathway in Lung Adenocarcinoma. Cancer Lett. 2020 Apr 6. pii:

S0304-3835(20)30166-X. doi: 10.1016/j.canlet.2020.04.001. [Epub ahead of print]

PubMed PMID: 32272148.

3: Ameku K, Higa M. Complete Remission of Multiple Brain Metastases in a Patient

with EGFR-Mutated Non-Small-Cell Lung Cancer Treated with First-Line Osimertinib

without Radiotherapy. Case Rep Oncol Med. 2020 Mar 19;2020:9076168. doi:

10.1155/2020/9076168. eCollection 2020. PubMed PMID: 32257480; PubMed Central

PMCID: PMC7109584.

4: Ma Q, Wang J, Ren Y, Meng F, Zeng L. Pathological Mechanistic Studies of

Osimertinib Resistance in Non-Small-Cell Lung Cancer Cells Using an Integrative

Metabolomics-Proteomics Analysis. J Oncol. 2020 Mar 17;2020:6249829. doi:

10.1155/2020/6249829. eCollection 2020. PubMed PMID: 32256584; PubMed Central

PMCID: PMC7103047.

5: Kang XH, Wang K, Wang Y, Zhao HK, Zhang J, Zhao KL, Miao ZH, Xu ZY, Cao F,

Gong YB. [Mechanism of PLOD2 induced osimertinib resistance in non-small cell

lung cancer HCC827 cells]. Zhonghua Zhong Liu Za Zhi. 2020 Mar 23;42(3):210-215.

doi: 10.3760/cma.j.cn112152-20190322-00186. Chinese. PubMed PMID: 32252199.

6: Han R, Hao S, Lu C, Zhang C, Lin C, Li L, Wang Y, Hu C, He Y. Aspirin

sensitizes osimertinib-resistant NSCLC cells in vitro and in vivo via

Bim-dependent apoptosis induction. Mol Oncol. 2020 Apr 1. doi:

10.1002/1878-0261.12682. [Epub ahead of print] PubMed PMID: 32239624.

7: Tone M, Inomata M, Awano N, Kuse N, Jo T, Yoshimura H, Minami J, Takada K,

Miyamoto S, Izumo T. Salvage Chemotherapy Following Osimertinib in Non-small Cell

Lung Cancer Harboring Epidermal Growth Factor Receptor Mutation. Anticancer Res.

2020 Apr;40(4):2239-2246. doi: 10.21873/anticanres.14186. PubMed PMID: 32234920.

8: Zhao Z, Li L, Wang Z, Duan J, Bai H, Wang J. The Status of the EGFR T790M

Mutation is associated with the Clinical Benefits of Osimertinib Treatment in

Non-small Cell Lung Cancer Patients: A Meta-Analysis. J Cancer. 2020 Mar

4;11(11):3106-3113. doi: 10.7150/jca.38411. eCollection 2020. PubMed PMID:

32231715; PubMed Central PMCID: PMC7097959.

9: Piotrowska Z, Hata AN. Resistance to First-Line Osimertinib in EGFR-mutant

NSCLC: Tissue is the Issue. Clin Cancer Res. 2020 Mar 26. pii:

clincanres.0097.2020. doi: 10.1158/1078-0432.CCR-20-0097. [Epub ahead of print]

PubMed PMID: 32217611.

10: Kaira K, Ogiwara Y, Naruse I. Occurrence of Ventricular Fibrillation in a

Patient With Lung Cancer Receiving Osimertinib. J Thorac Oncol. 2020

Apr;15(4):e54-e55. doi: 10.1016/j.jtho.2019.11.029. PubMed PMID: 32216947.